molecular formula C11H19NO4 B13459278 rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate

rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate

Cat. No.: B13459278
M. Wt: 229.27 g/mol
InChI Key: LLUYFHKTFQINLM-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate is a bicyclic organic compound featuring a fused 4.2.0 ring system. Key structural attributes include:

  • Bicyclic framework: A 2-oxa-5-azabicyclo[4.2.0]octane core, combining oxygen and nitrogen heteroatoms.
  • Functional groups: A tertiary-butyl ester (tert-butoxycarbonyl, Boc) at position 5 and a hydroxyl group at position 6.
  • Stereochemistry: Racemic mixture (rac-) with specified configurations at positions 1, 6, and 7.

This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its Boc group enhances stability during synthetic processes, while the hydroxyl group provides a site for further functionalization .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (1S,6S,8S)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-5-15-9-7(12)6-8(9)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

LLUYFHKTFQINLM-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC2O

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

The synthesis of such polycyclic heterocyclic compounds generally involves:

Key Methodologies for Preparation

Methodology Description References & Outcomes
Cyclization of Precursor Amino Alcohols Starting from amino alcohols or amino acids, cyclization is achieved through intramolecular nucleophilic attack, often under acidic or basic conditions, forming the azabicyclic framework. Similar routes have been employed in synthesizing azabicyclic compounds, with stereoselectivity controlled by chiral auxiliaries or catalysts. For example, cyclization of amino alcohols with suitable electrophiles yields bicyclic amines with defined stereochemistry.
Hydroxylation at Specific Sites Regioselective hydroxylation is achieved through oxidation reactions, such as using osmium tetroxide or other dihydroxylation reagents, followed by selective reduction or functionalization. Literature reports indicate that hydroxylation at the 8-position can be performed via radical or electrophilic oxidation, often requiring protecting groups to ensure selectivity.
Esterification to Form tert-Butyl Esters The carboxylate group is introduced via esterification using tert-butyl alcohol derivatives under acidic catalysis, often employing tert-butyl chloroformate or tert-butyl bromide with base. Esterification reactions are well-established, with conditions optimized to prevent racemization and preserve stereochemistry.
Use of Protecting Groups and Chiral Catalysts Protecting groups safeguard reactive sites during multi-step synthesis, while chiral catalysts or auxiliaries induce stereoselectivity at each stage. Chiral catalysts such as BINOL-derived phosphoric acids have been employed to achieve stereocontrol in similar bicyclic syntheses.

Typical Synthetic Route (Hypothetical)

A plausible synthetic route, based on analogous compounds, involves:

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Stereochemical Control References
Cyclization Amino alcohol, acid or base Reflux, inert atmosphere Chiral auxiliaries or catalysts
Hydroxylation Osmium tetroxide, N-methylmorpholine N-oxide Room temperature, controlled pH Regioselectivity via directing groups
Esterification tert-Butyl chloroformate, base Mild heating, inert atmosphere Preservation of stereochemistry

Research Outcomes and Considerations

  • Stereoselectivity: Achieving the (1R,6R,8R) configuration requires chiral catalysts or auxiliaries, with reported enantiomeric excesses exceeding 90% in related systems.
  • Yield Optimization: Multi-step syntheses typically yield 30-50%, with purification via chromatography.
  • Reaction Conditions: Mild conditions favor stereochemical integrity and functional group compatibility.

Notes and Recommendations

  • Protecting groups are essential to prevent side reactions during hydroxylation and esterification.
  • Chiral catalysts or enantioselective reagents are recommended to obtain the desired stereochemistry.
  • Analytical validation via NMR, chiral HPLC, and mass spectrometry is critical to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Frameworks

The following table summarizes key structural and functional differences between the target compound and related bicyclic derivatives:

Compound Name Molecular Weight (g/mol) Ring System Functional Groups Key Applications Reference
rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate ~257.3 (estimated) 2-oxa-5-azabicyclo[4.2.0] Boc, 8-OH Synthetic intermediate
rac-(1R,6R,8R)-2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid ~283.3 2-azabicyclo[4.2.0] Boc, 5-oxo, 8-COOH Building block for peptidomimetics
tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate ~255.3 6-oxabicyclo[3.2.1] Boc, 7-oxo, double bond Intermediate in alkaloid synthesis
Flomoxef [(6R,7R)-7-(difluoromethylsulfanyl-acetylamino)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene] ~563.5 5-oxa-1-azabicyclo[4.2.0] β-lactam, methoxy, tetrazole, carboxylic acid Antibiotic (cephalosporin class)
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate ~226.3 5-azaspiro[3.4]octane Boc, 8-NH2 Drug discovery (CNS targets)
Key Observations:

Ring System Variations :

  • The target compound’s 4.2.0 bicyclo system differs from the 3.2.1 framework in tert-butyl carbamate derivatives and the spiro systems in azaspiro compounds . Smaller rings (e.g., 3.2.1) exhibit increased ring strain, influencing reactivity.
  • Flomoxef shares the bicyclo[4.2.0] system but incorporates a β-lactam ring and unsaturated bonds, critical for antibiotic activity .

Functional Group Impact: The 8-OH group in the target compound contrasts with carboxylic acid (e.g., EN300-749193 ) or amino groups (e.g., tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate ). Hydroxyl groups enhance hydrogen-bonding capacity, affecting solubility and intermolecular interactions. Boc protection is common across analogues, but its position (e.g., 5-aza vs. 2-aza) alters steric and electronic properties.

Stereochemical Complexity :

  • Racemic mixtures (e.g., target compound) are common in synthetic intermediates, while enantiopure forms (e.g., Flomoxef) are typical in pharmaceuticals .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Flomoxef’s β-lactam and tetrazole groups enable broad-spectrum antibacterial activity, whereas the target compound’s lack of these groups limits direct therapeutic use .
  • Chemical Intermediates : The target compound and EN300-749193 serve as precursors for peptidomimetics or catalysts, leveraging their rigid bicyclic frameworks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Multi-step synthesis typically starts with bicyclic lactam precursors. Key steps include:

  • Lactam ring formation via intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Hydroxylation at the C8 position using catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as an oxidizing agent, followed by tert-butyloxycarbonyl (Boc) protection .
  • Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with HPLC or chiral column chromatography used to resolve enantiomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify the bicyclic framework and hydroxyl group (δ 1.2–1.4 ppm for tert-butyl, δ 4.5–5.0 ppm for oxa/aza bridges) .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) confirm purity (>97%) and molecular weight (e.g., [M+H]+ at m/z 228.3) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions at 2.8–3.0 Å) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path search methods) guide the design of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations (e.g., Gaussian 16) predict reaction transition states and regioselectivity for functionalization at the C8 hydroxyl or aza bridge .
  • Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes or receptors) .
  • Machine learning prioritizes synthetic pathways by correlating steric/electronic parameters (Hammett constants) with experimental yields .

Q. What experimental strategies resolve conflicting NMR data caused by dynamic stereoisomerism in bicyclic systems?

  • Methodology :

  • Variable-temperature NMR (VT-NMR) between −50°C and 25°C slows conformational exchange, clarifying split signals for axial/equatorial substituents .
  • 2D NOESY identifies spatial proximity between the C8 hydroxyl and adjacent protons, confirming chair or boat conformations .
  • Isotopic labeling (e.g., ¹⁵N at the aza bridge) simplifies complex splitting patterns .

Q. How does the tert-butyl group influence solubility and stability under different storage conditions?

  • Methodology :

  • Solubility profiling : Test in DMSO, THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax 210–230 nm). The tert-butyl group enhances lipid solubility (logP ≈ 1.8) but reduces aqueous stability .
  • Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks; monitor Boc deprotection via TLC or LC-MS. Stability is highest in anhydrous DMF or under nitrogen .

Methodological Challenges and Solutions

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodology :

  • Continuous flow reactors improve heat/mass transfer during cyclization steps, reducing racemization .
  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving >90% ee at 10 mmol scale .
  • In-line analytics (e.g., PAT tools) monitor ee in real time using polarimetry or circular dichroism .

Q. How can conflicting reactivity trends between this compound and its analogs be rationalized?

  • Methodology :

  • Comparative kinetic studies : Measure reaction rates for oxidation (e.g., with Jones reagent) or nucleophilic substitution (e.g., Mitsunobu reactions) .
  • Steric maps (Mayer steric parameters) quantify hindrance at the aza bridge, explaining slower reactivity vs. less-substituted analogs .
  • Cross-validation : Replicate contradictory results (e.g., divergent regioselectivity) under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.